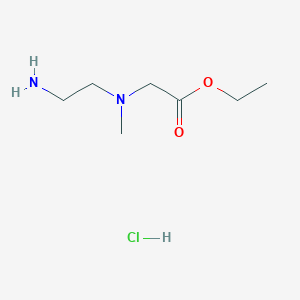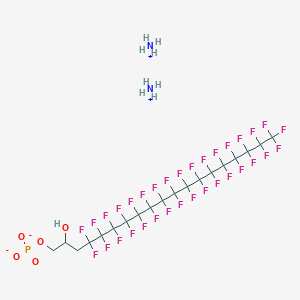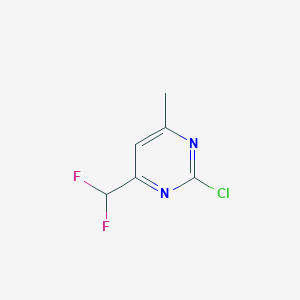
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced production costs. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated pyrimidine derivatives. These compounds often exhibit improved pharmacokinetic properties and increased metabolic stability.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its incorporation into these products can enhance their efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The presence of the difluoromethyl group can enhance its binding affinity to molecular targets, leading to increased potency. The compound can interact with various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
- 2-Chloro-4-(difluoromethyl)-6-methylquinoline
Uniqueness
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and difluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness.
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-methylpyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(5(8)9)11-6(7)10-3/h2,5H,1H3 |
InChI Key |
UKTBKTUARUMILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


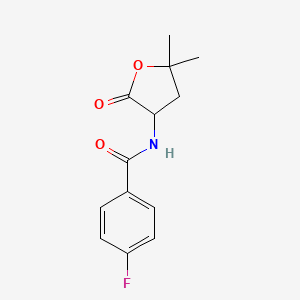

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
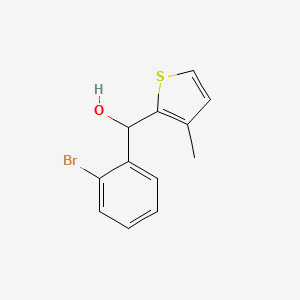
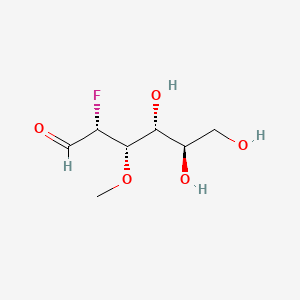


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
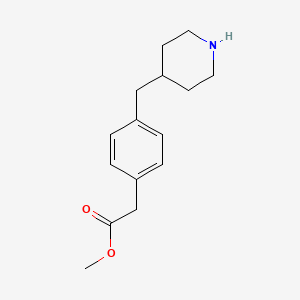
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
